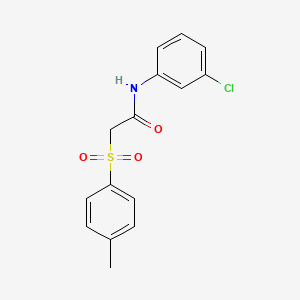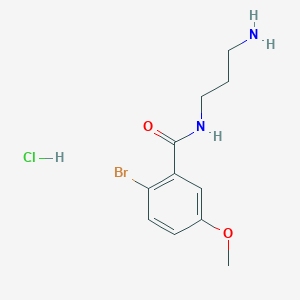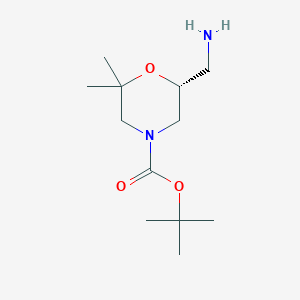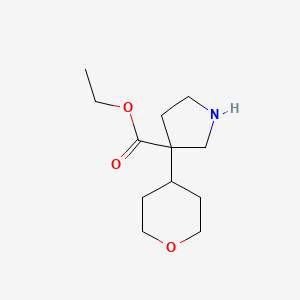
N-(3-chlorophenyl)-2-tosylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chlorophenyl)-2-tosylacetamide” is a compound that contains a tosyl group (a sulfonyl group attached to a toluene), an acetamide group (an acetyl group bound to a nitrogen), and a chlorophenyl group (a phenyl group with a chlorine substituent). These functional groups are common in organic chemistry and are often seen in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronic and steric properties of the functional groups present. The tosyl group is electron-withdrawing, which could influence the reactivity of the compound. The presence of the chlorine atom on the phenyl ring could also influence the compound’s electronic properties .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the functional groups present. The acetamide group could undergo hydrolysis, and the tosyl group could be displaced by nucleophiles. The chlorophenyl group could undergo reactions typical of aromatic halides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Amidines Synthesis and Smiles Rearrangement
The compound N-(3-chlorophenyl)-2-tosylacetamide is closely related to N1-tosyl-N1, N2-diarylacetamidines, which undergo nucleophilic attacks to yield various N1-tosyl and N1-acyl derivatives. These processes involve intricate reactions like the Smiles rearrangement, highlighting the compound's utility in developing new synthetic routes and materials (Ono, Araya, & Tamura, 1990).
Environmental Science and Pollution Treatment
Photocatalytic Decomposition of Chlorophenols
In environmental science, derivatives of this compound, such as halogenated N,2-diarylacetamides, have been studied for their role in the supramolecular assembly and potential application in the photocatalytic decomposition of toxic chlorophenols in water. This research is crucial for developing new methods to remove persistent organic pollutants from water bodies, thereby mitigating environmental pollution (Nayak et al., 2014).
Materials Science
Magnetic Nanocomposites for Environmental Applications
Research has explored the synthesis of magnetic nanocomposites, like Fe3O4-Cr2O3, for the effective decomposition of chlorophenols, demonstrating the compound's potential application in environmental remediation technologies. This work emphasizes the importance of this compound and its derivatives in creating materials that can aid in the efficient breakdown of harmful organic compounds in water (Singh et al., 2017).
Quantum Mechanical and Photovoltaic Studies
Quantum Mechanical Studies and Photovoltaic Efficiency
The chemical and photophysical properties of benzothiazolinone acetamide analogs, related to this compound, have been analyzed through quantum mechanical studies. These studies provide insights into the compounds' potential applications in dye-sensitized solar cells (DSSCs), showcasing their capability as photosensitizers with good light harvesting efficiency and promising for renewable energy technologies (Mary et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-11-5-7-14(8-6-11)21(19,20)10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGXMTLNRQYVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Cyclopropylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2850286.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2850287.png)

![N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide](/img/structure/B2850289.png)

![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2850292.png)

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2850298.png)

![3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2850301.png)

![6-Benzyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2850307.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2850308.png)
